molecular formula C14H21N3O B3037618 (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone CAS No. 50534-08-2

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone

Cat. No.: B3037618
CAS No.: 50534-08-2
M. Wt: 247.34 g/mol
InChI Key: ZZZGWXZXEDIVEW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The molecular weights for the compounds found are 268.3535 , 197.2325 , and 225.2857 . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Apoptosis Induction : Jiang et al. (2008) discovered that a series of (naphthalen-4-yl)(phenyl)methanones, including compounds related to (4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone, are potent inducers of apoptosis. Specifically, these compounds were highly effective in a cell growth inhibition assay and induced apoptosis in cancer cells (Jiang et al., 2008).

  • Neuroprotective Effects : Zhong et al. (2020) synthesized a series of aryloxyethylamine derivatives, related to the chemical structure , which showed potential neuroprotective effects against glutamate-induced cell death. These compounds also demonstrated significant neuroprotection in vivo in mice subjected to acute cerebral ischemia (Zhong et al., 2020).

  • Selective Estrogen Receptor Modulators : Palkowitz et al. (1997) reported on compounds including related chemical structures which act as selective estrogen receptor modulators (SERMs). These compounds show estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus (Palkowitz et al., 1997).

  • Potential SPECT Tracer for Serotonin 5-HT2A Receptor : Blanckaert et al. (2007) explored the use of a compound with a similar structure as a potential SPECT tracer for the serotonin 5-HT2A receptor, showing good uptake in mouse brain (Blanckaert et al., 2007).

  • Antibacterial Activity : Shahana and Yardily (2020) synthesized novel compounds including related chemical structures and evaluated their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-aminophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(2)13-7-9-17(10-8-13)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZGWXZXEDIVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-08-2
Record name (4-aminophenyl)-(4-dimethylaminopiperidin-1-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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